3-[(4-Ethylpiperazin-1-yl)methyl]-2-methylbenzo[h]quinolin-4(1H)-one
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Overview
Description
3-[(4-Ethylpiperazin-1-yl)methyl]-2-methylbenzo[h]quinolin-4(1H)-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethylpiperazine moiety and a methyl group. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Ethylpiperazin-1-yl)methyl]-2-methylbenzo[h]quinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methyl Group: The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Attachment of the Ethylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where the ethylpiperazine moiety is introduced. This can be achieved by reacting the intermediate quinoline compound with 1-ethylpiperazine in the presence of a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Ethylpiperazin-1-yl)methyl]-2-methylbenzo[h]quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-[(4-Ethylpiperazin-1-yl)methyl]-2-methylbenzo[h]quinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Ethylpiperazin-1-yl)methyl]-2-methylbenzo[h]quinolin-4(1H)-one involves its interaction with specific molecular targets within the cell. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the piperazine moiety and has different biological activities.
4-Hydroxyquinoline: Contains a hydroxyl group instead of the piperazine moiety.
1-Ethyl-4-methylpiperazine: Lacks the quinoline core and has different chemical properties.
Uniqueness
3-[(4-Ethylpiperazin-1-yl)methyl]-2-methylbenzo[h]quinolin-4(1H)-one is unique due to its combined quinoline and piperazine structures, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[(4-ethylpiperazin-1-yl)methyl]-2-methyl-1H-benzo[h]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-3-23-10-12-24(13-11-23)14-19-15(2)22-20-17-7-5-4-6-16(17)8-9-18(20)21(19)25/h4-9H,3,10-14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWGVQMZJJZSNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(NC3=C(C2=O)C=CC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10977239 |
Source
|
Record name | 3-[(4-Ethylpiperazin-1-yl)methyl]-2-methylbenzo[h]quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10977239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6165-93-1 |
Source
|
Record name | 3-[(4-Ethylpiperazin-1-yl)methyl]-2-methylbenzo[h]quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10977239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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